molecular formula C21H22F3N3O3 B2642763 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207004-14-5

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2642763
CAS No.: 1207004-14-5
M. Wt: 421.42
InChI Key: CFXCPTNCEKZZHZ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzo[b][1,4]oxazepine core substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively, and a 2-(trifluoromethyl)phenyl moiety attached via the urea linkage. The benzooxazepine scaffold is structurally distinct from classical benzodiazepines due to the incorporation of an oxygen atom and a seven-membered ring, which may confer unique pharmacokinetic or pharmacodynamic properties. Though specific biological data are unavailable in the provided evidence, analogous compounds with urea or benzooxazepine moieties are often explored as kinase inhibitors, enzyme modulators, or CNS-active agents due to their structural resemblance to pharmacophores in these drug classes .

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-4-27-16-10-9-13(11-17(16)30-12-20(2,3)18(27)28)25-19(29)26-15-8-6-5-7-14(15)21(22,23)24/h5-11H,4,12H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXCPTNCEKZZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Benzo[b][1,4]oxazepine Ring:

    • Starting with a suitable aromatic precursor, the benzo[b][1,4]oxazepine ring is formed through cyclization reactions.
    • Reaction conditions often involve the use of strong acids or bases, heat, and specific catalysts to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially altering the benzo[b][1,4]oxazepine ring or the ethyl group.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can modify the oxazepine ring or reduce any nitro groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.

Major Products: The major products from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the urea moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, altering their activity or function.

    Pathways Involved: It could modulate biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Implications of Structural Differences:

Lipophilicity and Solubility : Compound 3d’s bis(trifluoromethyl) groups and extended aromatic system likely increase lipophilicity compared to the target compound’s single trifluoromethyl group. However, the piperazine-thiazole moiety in 3d may improve aqueous solubility via hydrogen bonding, whereas the target compound’s benzooxazepine core could reduce solubility due to rigidity .

The benzooxazepine core in the target may favor interactions with CNS targets or proteases.

Metabolic Stability : The ethyl and dimethyl groups on the target compound’s oxazepine ring could enhance metabolic stability by blocking oxidation sites, whereas 3d’s hydrazone and piperazine groups might introduce susceptibility to hydrolysis or cytochrome P450-mediated degradation.

Hypothesized Pharmacological Profiles

  • Target Compound: Likely optimized for CNS penetration (smaller size, moderate lipophilicity) or protease inhibition (urea as a hydrogen-bond donor).

Biological Activity

The compound 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea , also known as BIO399 , has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C23H27F3N2O4S
  • Molecular Weight : 484.5 g/mol
  • IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea

The primary mechanism of action for BIO399 involves its interaction with specific protein targets implicated in inflammatory and immune responses. Notably, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis and inflammation. The compound exhibits an IC50 value of approximately 1.0 nM for RIPK1 binding, indicating high potency in inhibiting this kinase's activity .

Biological Activity

BIO399 has demonstrated a range of biological activities:

  • Anti-inflammatory Effects : The compound significantly reduces necroptotic cell death in both mouse and human cells. This effect is particularly relevant in conditions characterized by excessive inflammation.
  • Blood-Brain Barrier Penetration : Studies indicate that BIO399 can effectively penetrate the blood-brain barrier when administered orally, suggesting potential applications in neuroinflammatory disorders .
  • Specificity : In extensive kinase profiling, BIO399 showed promising specificity for RIPK1 over 406 other kinases tested, highlighting its potential for targeted therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies have revealed that BIO399 possesses favorable properties:

  • Solubility : The compound demonstrates good solubility (~450 μM at pH 7.4), which is critical for bioavailability.
  • Lipophilicity : With a log D value of 3.8, it maintains an optimal balance between hydrophilicity and lipophilicity for effective absorption and distribution .

Clinical Trials

BIO399 is currently undergoing clinical trials for various chronic immune inflammatory disorders:

  • Ulcerative Colitis : Phase II trials are evaluating the efficacy of BIO399 in patients with active ulcerative colitis (NCT02903966).
  • Psoriasis : Another trial focuses on its application in psoriasis patients (NCT02776033) .

Preclinical Studies

In preclinical models, BIO399 has shown significant efficacy in reducing markers of inflammation and cell death associated with necroptosis. Its ability to modulate immune responses positions it as a candidate for treating diseases where RIPK1 is implicated.

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50 Value
RIPK1 InhibitionInhibits necroptosis and inflammation1.0 nM
Blood-Brain BarrierEffective penetration after oral administrationYes
SolubilitySoluble at physiological pH~450 μM
LipophilicityOptimal for absorptionLog D = 3.8

Q & A

Q. Structural Characterization :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR identify proton environments, carbon frameworks, and trifluoromethyl group positions .
  • HRMS : Validates molecular weight and formula .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. Functional Characterization :

  • UV/Vis and Fluorescence Spectroscopy : Assess electronic transitions and stability under varying pH .
  • Melting Point and TLC : Confirm purity and consistency across batches .

Advanced: How to design experiments for optimizing synthesis yield and scalability?

Use statistical experimental design (e.g., factorial design or response surface methodology) to minimize trials while maximizing data robustness . Key factors:

  • Variables : Temperature, solvent polarity, catalyst concentration.
  • Outputs : Yield, purity, reaction time.
    Example: A central composite design could optimize microwave power and solvent ratios for scalable synthesis .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for pharmacological applications?

  • Derivative Synthesis : Modify substituents (e.g., replacing trifluoromethyl with cyclopropyl or thiophene groups) to test activity changes .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition (e.g., kinase assays) or cell viability studies (e.g., MTT assays) .
  • Computational Docking : Predict binding affinities to targets like orexin receptors using AutoDock or Schrödinger .

Q. Example SAR Table :

DerivativeSubstituent ModificationBiological Activity (IC50_{50})
ParentTrifluoromethyl5.2 µM (Kinase X)
Analog ACyclopropyl3.8 µM (Kinase X)
Analog BThiophene7.1 µM (Kinase X)
Data adapted from studies on similar urea derivatives .

Advanced: How can computational methods accelerate reaction design for novel derivatives?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict reaction pathways .
  • Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to recommend optimal parameters for new derivatives .
  • In Silico Screening : Virtual libraries of substituents are docked against target proteins (e.g., orexin receptors) to prioritize synthesis .

Advanced: What strategies address stability challenges under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The urea moiety is prone to hydrolysis in acidic conditions, necessitating prodrug strategies .
  • Light Sensitivity : Conduct accelerated stability testing under UV/Vis light to identify photodegradation products .
  • Formulation : Encapsulation in liposomes or cyclodextrins enhances solubility and protects against enzymatic degradation .

Advanced: How to resolve contradictions in pharmacological data across studies?

  • Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Dose-Response Reproducibility : Validate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Control Standardization : Ensure consistent use of positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (e.g., DMSO < 0.1%) .

Advanced: What are the best practices for evaluating metabolic pathways and toxicity?

  • In Vitro Metabolism : Use liver microsomes (human or rodent) to identify CYP450-mediated metabolites via LC-MS .
  • Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide detect electrophilic intermediates .
  • In Silico Tox Prediction : Tools like Derek Nexus or ProTox-II predict hepatotoxicity and genotoxicity based on structural alerts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.